molecular formula C24H32N2O9 B1234160 Renitek CAS No. 77549-59-8

Renitek

Numéro de catalogue: B1234160
Numéro CAS: 77549-59-8
Poids moléculaire: 492.5 g/mol
Clé InChI: OYFJQPXVCSSHAI-BMSLDGIRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An angiotensin-converting enzyme inhibitor that is used to treat HYPERTENSION and HEART FAILURE.

Applications De Recherche Scientifique

Renitek in Diabetes Mellitus and Arterial Hypertension

A study explored the effects of Co-Renitek monotherapy on patients with diabetes mellitus type 2 comorbid with arterial hypertension. Over 16 weeks, it was found to significantly lower mean systolic and diastolic pressure, improve the 24-hour arterial pressure profile, and reduce fasting glucose levels. Importantly, Co-Renitek was metabolically neutral in relation to lipid, purin, and electrolyte metabolism, making it an effective and safe antihypertensive drug for patients with diabetes mellitus type 2 (Chazova, Mychka, & Duishvili, 2004).

This compound's Role in Essential Hypertension

Research assessing the hypotensive effects of this compound (enalapril maleate) in patients with essential hypertension revealed that it is particularly effective in patients with low activity of plasma renin. The drug's efficacy was more pronounced in those with higher baseline urinary excretion of aldosterone, adrenaline, noradrenaline, and sodium. The study highlights the association of this compound's effect with stimulation of plasma renin activity and reductions in aldosterone, adrenaline, and noradrenaline concentrations (Li et al., 1996).

This compound in Cardiac Hemodynamics

In a study focusing on hypertensive disease, this compound was observed to alleviate cardialgias, reduce the frequency of attacks of cardiac angina, and positively impact the hemodynamic structure. Specifically, it showed a positive inotropic effect, reduced energy expenditure of the myocardium, and decreased total peripheral vascular resistance. These results underscore this compound's capability in improving cardiac hemodynamics and reducing the myocardial burden (Malaia et al., 1996).

Propriétés

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFJQPXVCSSHAI-BMSLDGIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Renitek
Reactant of Route 2
Renitek
Reactant of Route 3
Reactant of Route 3
Renitek
Reactant of Route 4
Reactant of Route 4
Renitek
Reactant of Route 5
Renitek
Reactant of Route 6
Renitek

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.